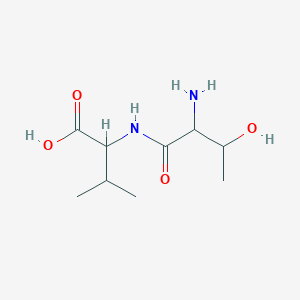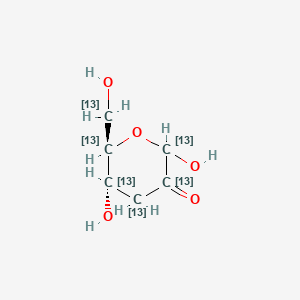
Hydroxyloxoprofen Alkoxy Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyloxoprofen Alkoxy Glucuronide is a derivative of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its effectiveness in reducing inflammation and has been studied for its potential in reducing atherosclerosis in mice. The molecular formula of this compound is C21H28O9, and it has a molecular weight of 424.44 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyloxoprofen Alkoxy Glucuronide involves the glucuronidation of Hydroxyloxoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful formation of the glucuronide compound .
Industrial Production Methods
Industrial production of this compound may involve continuous reactors for alkoxylation processes. These reactors are designed to handle the high reactivity of alkoxides and the significant heat involved in the reactions. The use of continuous reactors can enhance productivity and safety compared to traditional semi-batch systems .
化学反应分析
Types of Reactions
Hydroxyloxoprofen Alkoxy Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within biological systems .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological activity. These metabolites are often more hydrophilic and can be easily excreted from the body .
科学研究应用
Hydroxyloxoprofen Alkoxy Glucuronide has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying glucuronidation processes and the synthesis of glucuronides.
Biology: Research has focused on its role in reducing inflammation and atherosclerosis in animal models.
Medicine: As a derivative of Loxoprofen, it is investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: The compound’s synthesis and production methods are studied to improve industrial processes for producing glucuronides.
作用机制
Hydroxyloxoprofen Alkoxy Glucuronide exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of various pain, fever, and inflammatory mediators. The compound itself is a prodrug and is metabolized to its active form, which is a potent and non-selective inhibitor of COX enzymes . This inhibition reduces the production of prostaglandins, prostacyclin, thromboxane, and arachidonic acid, leading to its anti-inflammatory and analgesic effects .
相似化合物的比较
Hydroxyloxoprofen Alkoxy Glucuronide can be compared with other glucuronide derivatives and NSAIDs:
Morphine-6-glucuronide: A pharmacologically active glucuronide known for its analgesic effects.
Propofol Glucuronide: Metabolized to its O-glucuronide form, which is significant in its pharmacokinetics.
Acyl Glucuronides: These compounds are known for their reactivity and potential toxicity, which is a consideration in drug development.
This compound is unique due to its specific anti-inflammatory properties and its role as a derivative of Loxoprofen, making it a valuable compound for further research and development.
属性
分子式 |
C21H28O9 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(1S,2R)-2-[[4-(1-carboxyethyl)phenyl]methyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H28O9/c1-10(19(25)26)12-7-5-11(6-8-12)9-13-3-2-4-14(13)29-21-17(24)15(22)16(23)18(30-21)20(27)28/h5-8,10,13-18,21-24H,2-4,9H2,1H3,(H,25,26)(H,27,28)/t10?,13-,14+,15+,16+,17-,18+,21-/m1/s1 |
InChI 键 |
MXLQRNMVELTPPH-AJRSJLOESA-N |
手性 SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)







![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
